JNJ-54717793 -

JNJ-54717793

Catalog Number: EVT-8859574
CAS Number:
Molecular Formula: C22H18F4N6O
Molecular Weight: 458.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of JNJ-54717793 involves several key steps that utilize standard organic chemistry techniques. The process begins with the formation of the bicyclic structure, followed by the introduction of functional groups to enhance receptor binding affinity and selectivity. Specific methods employed include:

  • Reagent Selection: Utilizing trifluoromethyl pyrazine derivatives as starting materials.
  • Cyclization Reactions: Employing cyclization methods to form the azabicyclo framework.
  • Purification: Using chromatographic techniques to purify the final product and ensure high yield and purity .

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are essential for optimizing yield and selectivity during synthesis.

Molecular Structure Analysis

The molecular structure of JNJ-54717793 is characterized by its unique bicyclic framework which contributes to its pharmacological properties. The compound can be represented structurally as follows:

  • Chemical Formula: C_{12}H_{14}F_{3}N_{3}
  • Molecular Weight: 273.26 g/mol
  • Key Functional Groups: Trifluoromethyl group, azabicyclo structure.

The spatial arrangement of atoms in JNJ-54717793 allows for effective binding to the orexin 1 receptor, facilitating its role as an antagonist .

Chemical Reactions Analysis

JNJ-54717793 primarily acts through competitive inhibition at the orexin 1 receptor site. The chemical reactions involved include:

  • Binding Interactions: JNJ-54717793 competes with endogenous orexin peptides (orexin A and B) for receptor binding.
  • Signal Transduction Modulation: By blocking orexin 1 receptor activation, it alters downstream signaling pathways related to calcium influx and neurotransmitter release.

The compound has been shown to effectively inhibit panic-like behaviors in animal models without producing sedative effects, indicating its potential therapeutic utility in anxiety treatment .

Mechanism of Action

The mechanism of action for JNJ-54717793 involves selective antagonism of the orexin 1 receptor. Upon administration:

  1. Receptor Binding: JNJ-54717793 binds to the orexin 1 receptor, preventing endogenous orexins from activating it.
  2. Neurotransmitter Modulation: This blockade leads to decreased activation of pathways associated with arousal and anxiety.
  3. Behavioral Outcomes: In preclinical studies, this antagonism resulted in reduced panic responses without sedation, suggesting a targeted approach for managing anxiety disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

Relevant analyses include spectroscopic methods (NMR, IR) confirming structural integrity post-synthesis .

Applications

JNJ-54717793 has significant potential applications in scientific research and therapeutic development:

  • Anxiety Disorders Treatment: Given its selective antagonistic properties at the orexin 1 receptor, it may provide a novel approach for treating anxiety without sedative side effects.
  • Research Tool: As a pharmacological probe, JNJ-54717793 can be used to study the role of orexin signaling in various physiological processes and disease states.
Introduction to Orexin Receptor Pharmacology and Therapeutic Targeting

The orexin (hypocretin) neuropeptide system comprises two G-protein-coupled receptors—orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R)—activated by neuropeptides orexin-A and orexin-B. These receptors exhibit distinct expression patterns and physiological roles: OX2R predominates in hypothalamic regions governing sleep/wake regulation, while OX1R densely populates limbic and brainstem regions implicated in stress integration, including the locus coeruleus, amygdala, and bed nucleus of the stria terminalis [3] [7] [9]. This anatomical segregation underpins the therapeutic rationale for selectively targeting OX1R in hyperarousal states such as anxiety and panic, without inducing sedation mediated by OX2R blockade [1] [3].

Role of Orexin-1 Receptor in Neurobehavioral Regulation

OX1R activation coordinates adaptive responses to physiologically salient stimuli, particularly stressors. Key neural substrates include:

  • Amygdala and Extended Amygdala Complex: Orexinergic projections from the lateral hypothalamus to the central amygdala and bed nucleus of the stria terminalis potentiate fear processing and autonomic outputs. Optogenetic stimulation of orexin neurons increases anxiety-like behaviors and sympathetic activation (e.g., tachycardia) [1] [9].
  • Locus Coeruleus: OX1R activation stimulates norepinephrine release, enhancing vigilance and threat reactivity [3] [7].
  • Perifornical Hypothalamus: This orexin-rich region triggers escape behaviors and cardiorespiratory responses when disinhibited, mirroring panic symptoms in humans [1] [9].

Table 1: Neural Circuits Modulated by OX1R in Stress Responses

Brain RegionFunction in Stress ResponseConsequence of OX1R Activation
AmygdalaFear conditioning and expressionIncreased anxiety-like behaviors
Bed nucleus of stria terminalisStress integration and autonomic controlSympathetic activation (e.g., tachycardia)
Locus coeruleusNorepinephrine-mediated arousalEnhanced vigilance and threat reactivity
Perifornical hypothalamusInitiation of defensive behaviorsEscape responses and panic-like symptoms

Clinical evidence further supports OX1R's role: Cerebrospinal fluid orexin-A levels correlate with anxiety severity, and hypercapnia (elevated CO₂)—a reliable panic inducer—activates perifornical orexin neurons [1] [3] [9].

Rationale for Selective Orexin-1 Receptor Antagonism in Anxiety and Panic Disorders

Traditional anxiolytics like benzodiazepines carry risks of sedation, dependence, and cognitive impairment. Selective OX1R antagonism offers a mechanistically distinct approach by normalizing pathological hyperarousal without global neural suppression. Preclinical validation includes:

  • CO₂ Inhalation Models: Inhalation of 5–35% CO₂ reliably induces panic attacks in panic disorder patients and panic-like behaviors (e.g., flight, tachycardia) in rodents. OX1R antagonists, but not OX2R blockers, attenuate these responses [1] [3] [9].
  • Sodium Lactate Challenge: Intravenous lactate induces panic selectively in panic disorder patients and in rats with chronic perifornical hypothalamic disinhibition. Silencing OX1R signaling prevents lactate-induced autonomic and behavioral changes [1] [9].
  • Target Specificity: Unlike dual orexin antagonists (e.g., suvorexant), selective OX1R blockade does not alter baseline sleep architecture in wild-type rodents, confirming dissociation from sedative effects [1] [2] [3].

Table 2: Selectivity Profile of JNJ-54717793 vs. Reference OX1R Antagonists

CompoundOX1R Binding Affinity (Ki, nM)OX2R Binding Affinity (Ki, nM)Selectivity Ratio (OX2R/OX1R)
JNJ-547177931670044-fold
SB-33486728>10,000>350-fold
ACT-3358270.368227-fold

Sources: [1] [2] [8]

Emergence of JNJ-54717793 as a Tool Compound in Preclinical Research

JNJ-54717793 (chemical name: (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine) is a high-affinity, brain-penetrant OX1R antagonist developed by Janssen Research & Development. Its pharmacological profile includes:

Pharmacological Properties and Target Engagement

  • Receptor Binding: Exhibits nanomolar affinity for human OX1R (Ki = 16 nM) with 44-fold selectivity over OX2R (Ki = 700 nM) [2] [6].
  • Blood-Brain Barrier Penetration: Ex vivo occupancy studies in rats confirm dose-dependent OX1R occupancy in the tenia tecta (a region rich in OX1R) within 30 minutes of oral administration [1] [9].
  • Functional Target Validation: In OX2R knockout mice, JNJ-54717793 reduces rapid eye movement sleep latency and increases total rapid eye movement sleep duration—effects attributable solely to OX1R blockade [1] [2].

In Vivo Efficacy in Panic Models

JNJ-54717793 demonstrates robust efficacy across translational panic provocation paradigms:

  • Hypercapnia Challenge (20% CO₂): Orally administered JNJ-54717793 (3–30 mg/kg) attenuates CO₂-induced panic-like behaviors (e.g., increased flight attempts, defensive burying) and cardiovascular responses (tachycardia) in rats without altering baseline locomotion [1] [9].
  • Sodium Lactate Infusion: In rats with chronic perifornical hypothalamic disinhibition, JNJ-54717793 blocks lactate-induced autonomic surges and escape behaviors [1] [9].

Table 3: Efficacy of JNJ-54717793 in Rodent Panic Models

Panic Induction MethodDose (mg/kg, p.o.)Behavioral EffectsAutonomic Effects
20% CO₂ inhalation10–30↓ Flight attempts, ↓ defensive burying↓ Tachycardia, ↓ hypertension
Sodium lactate infusion10–30↓ Escape behavior, ↑ social interaction time↓ Bradycardia, ↓ respiratory rate

Sources: [1] [9]

JNJ-54717793 has thus emerged as a critical tool compound for deconvoluting OX1R-specific effects in stress-related behaviors. Its efficacy in blocking both hypercapnia- and lactate-induced panic-like responses supports the translational relevance of OX1R antagonism for panic disorder [1] [3] [9].

Properties

Product Name

JNJ-54717793

IUPAC Name

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone

Molecular Formula

C22H18F4N6O

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1

InChI Key

NWUAUSABGZEYEW-WQVCFCJDSA-N

Canonical SMILES

C1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.